molecular formula C11H17ClN2 B2366539 N-(2-methylpropyl)benzenecarboximidamide hydrochloride CAS No. 1909347-75-6

N-(2-methylpropyl)benzenecarboximidamide hydrochloride

Cat. No.: B2366539
CAS No.: 1909347-75-6
M. Wt: 212.72
InChI Key: VHNVAUIVFSXQJE-UHFFFAOYSA-N
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Description

Nomenclature and Structural Identity

N-(2-Methylpropyl)benzenecarboximidamide hydrochloride (CAS: 1909347-75-6) is a synthetic amidine derivative with the molecular formula C$${11}$$H$${17}$$ClN$${2}$$ and a molecular weight of 212.72 g/mol . Its IUPAC name reflects its structure: the benzene ring is substituted with a carboximidamide group (-C(=NH)-NH$$2$$), which is further modified by an N-linked 2-methylpropyl (isobutyl) group. The hydrochloride salt stabilizes the compound through ionic interaction with the protonated amidine nitrogen.

Structural Features :

  • SMILES : CC(C)CNC(=N)c1ccccc1.Cl
  • Key Functional Groups : Benzene ring, amidine (-C(=NH)-NH$$_2$$), isobutyl chain, and chloride counterion.
  • Stereochemistry : The compound lacks chiral centers, as confirmed by its planar amidine group and symmetric substitution pattern.
Property Value Source
Molecular Formula C$${11}$$H$${17}$$ClN$$_{2}$$
Molecular Weight 212.72 g/mol
CAS Number 1909347-75-6

Historical Context and Discovery

The compound belongs to the amidine class, which has been studied since the early 20th century for their biological and catalytic properties. While its specific discovery timeline is not well-documented, its synthesis likely emerged from efforts to modify benzamidine (a known protease inhibitor) by introducing alkyl substituents to enhance solubility or target specificity. The hydrochloride salt form improves stability, a common strategy in pharmaceutical chemistry.

Position within the Amidine Compound Family

Amidines are characterized by the functional group RC(=NR)NR$$2$$ , where R groups vary. This compound is a monosubstituted benzamidine , distinguished by its isobutyl chain. This modification alters electronic and steric properties compared to simpler amidines like benzamidine (C$$6$$H$$5$$C(=NH)NH$$2$$).

Comparative Analysis of Selected Amidines :

Compound Substituent Molecular Formula Key Applications
Benzamidine None C$$7$$H$$8$$N$$_2$$ Protease inhibition
N-(4-Methylpyridin-2-yl)benzamidine 4-Methylpyridinyl C$${13}$$H$${13}$$N$$_3$$ Enzyme studies
N-(2-Methylpropyl)benzamidine HCl Isobutyl C$${11}$$H$${17}$$ClN$$_2$$ Synthetic intermediate

Research Significance in Chemical Sciences

This compound has garnered attention for:

  • Drug Development : Amidines are explored as antiviral and antifungal agents. The isobutyl group may enhance membrane permeability.
  • Enzyme Inhibition : Benzamidine derivatives inhibit serine proteases (e.g., trypsin), with substituents modulating selectivity.
  • Synthetic Intermediates : It serves as a precursor in amidoxime synthesis, a pathway for prodrug activation.

Recent studies highlight its role in optimizing pharmacokinetic profiles of therapeutic candidates, particularly in balancing hydrophobicity and bioavailability. For instance, amidoxime derivatives of similar structures undergo enzymatic reduction to active amidines in vivo, a mechanism leveraged in prodrug design.

Properties

IUPAC Name

N'-(2-methylpropyl)benzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.ClH/c1-9(2)8-13-11(12)10-6-4-3-5-7-10;/h3-7,9H,8H2,1-2H3,(H2,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNVAUIVFSXQJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN=C(C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approaches

Three primary synthetic pathways are employed for the preparation of N-(2-methylpropyl)benzenecarboximidamide hydrochloride:

Benzonitrile-Based Methods

This approach utilizes benzonitrile as the starting material and proceeds through an amidoxime intermediate.

Hydroxylamine-Mediated Synthesis

The benzonitrile-hydroxylamine route represents one of the most commonly employed strategies for synthesizing benzamidine derivatives. This method involves:

  • Formation of benzamidoxime from benzonitrile and hydroxylamine hydrochloride
  • Selective reduction of the N-O bond
  • Alkylation with isobutyl halide
  • Salt formation

The hydroxylamine reaction with benzonitrile produces benzamidoxime, which serves as a key intermediate in this synthetic pathway. The subsequent reduction step can be accomplished through catalytic hydrogenation.

Pinner Reaction Pathway

The Pinner reaction provides an alternative synthetic route for preparing benzamidine derivatives through imidate ester intermediates.

Imidate Formation and Amination

This approach involves:

  • Conversion of benzonitrile to ethyl benzimidate hydrochloride using anhydrous conditions
  • Reaction with 2-methylpropylamine to form N-(2-methylpropyl)benzenecarboximidamide
  • Isolation as the hydrochloride salt
Modified Pinner Methodology

The classical Pinner reaction can be modified to improve yields and reaction efficiency. Recent developments involve the use of solid-supported catalysts that allow for greener reaction conditions.

Benzoic Acid Derivative Methods

Methods starting from benzoic acid or its derivatives represent another approach to synthesizing the target compound.

Amide Formation and Activation

This synthetic route proceeds through:

  • Conversion of benzoic acid to an activated derivative (acid chloride or anhydride)
  • Reaction with 2-methylpropylamine to form the corresponding amide
  • Activation and conversion to the amidine
  • Salt formation

Detailed Reaction Protocols

Benzonitrile-Hydroxylamine Method

This section details the specific reaction conditions for the benzonitrile-hydroxylamine approach.

Preparation of Benzamidoxime Intermediate

Reagents and Conditions:

Benzonitrile (1.0 eq.)
Hydroxylamine hydrochloride (1.2 eq.)
Sodium ethoxide (1.2 eq.)
Aqueous ethanol (solvent)
Heating (60-80°C)
Reaction time: 3-4 hours

Procedure:
A solution of hydroxylamine hydrochloride in aqueous ethanol is treated with sodium ethoxide, followed by the addition of benzonitrile. The mixture is heated under reflux conditions for 3-4 hours until the reaction is complete, as monitored by thin-layer chromatography.

Reduction to Benzamidine

Reagents and Conditions:

Benzamidoxime (1.0 eq.)
Hydrogen gas (1 atm)
Raney nickel catalyst (10% w/w)
Ethanol (solvent)
Room temperature
Reaction time: 4-8 hours

Procedure:
The benzamidoxime intermediate is dissolved in ethanol, and Raney nickel catalyst is added. The mixture is subjected to hydrogenation under atmospheric pressure at room temperature. After completion, the catalyst is filtered off, and the filtrate is concentrated to obtain the benzamidine.

Alkylation with 2-Methylpropyl Halide

Reagents and Conditions:

Benzamidine (1.0 eq.)
2-Methylpropyl bromide (1.2 eq.)
Potassium carbonate (1.5 eq.)
Acetonitrile (solvent)
Reflux temperature
Reaction time: 12-24 hours

Procedure:
Benzamidine is dissolved in acetonitrile, and potassium carbonate is added as a base. 2-Methylpropyl bromide is added dropwise, and the mixture is heated under reflux. After the reaction is complete, the solvent is removed, and the residue is purified by suitable methods.

Hydrochloride Salt Formation

Reagents and Conditions:

N-(2-methylpropyl)benzenecarboximidamide (free base)
Hydrogen chloride (in diethyl ether or ethanol)
Diethyl ether or ethanol (solvent)
0-5°C

Procedure:
The free base is dissolved in a suitable solvent (diethyl ether or ethanol), and hydrogen chloride solution is added dropwise at low temperature. The precipitated hydrochloride salt is collected by filtration and recrystallized if necessary.

Pinner Reaction Method

Ethyl Benzimidate Hydrochloride Formation

Reagents and Conditions:

Benzonitrile (1.0 eq.)
Anhydrous ethanol (excess)
Hydrogen chloride gas (excess)
Anhydrous diethyl ether (solvent)
0-5°C initially, then room temperature
Reaction time: 12-24 hours

Procedure:
Benzonitrile is dissolved in anhydrous diethyl ether, and anhydrous ethanol is added. The solution is cooled, and hydrogen chloride gas is bubbled through until saturation. The reaction mixture is sealed and maintained at room temperature until completion. The precipitated ethyl benzimidate hydrochloride is collected by filtration.

Reaction with 2-Methylpropylamine

Reagents and Conditions:

Ethyl benzimidate hydrochloride (1.0 eq.)
2-Methylpropylamine (1.5 eq.)
Ethanol or methanol (solvent)
Room temperature to mild heating (50°C)
Reaction time: 6-12 hours

Procedure:
Ethyl benzimidate hydrochloride is suspended in the solvent, and 2-methylpropylamine is added. The mixture is stirred at the specified temperature until the reaction is complete. The solvent is removed, and the residue is treated with a solution of hydrogen chloride to obtain the hydrochloride salt.

Method from Benzoic Acid Derivatives

Preparation of Benzoyl Chloride

Reagents and Conditions:

Benzoic acid (1.0 eq.)
Thionyl chloride (2.0 eq.) or Oxalyl chloride (1.5 eq.)
Dichloromethane (solvent)
Catalyst: N,N-dimethylformamide (catalytic amount)
Reflux temperature
Reaction time: 2-4 hours

Procedure:
Benzoic acid is dissolved in dichloromethane, and a catalytic amount of N,N-dimethylformamide is added. Thionyl chloride or oxalyl chloride is added dropwise, and the mixture is heated under reflux. After completion, the solvent and excess reagents are removed under reduced pressure to obtain benzoyl chloride.

Amide Formation

Reagents and Conditions:

Benzoyl chloride (1.0 eq.)
2-Methylpropylamine (1.2 eq.)
Triethylamine (1.5 eq.)
Dichloromethane (solvent)
0°C to room temperature
Reaction time: 2-4 hours

Procedure:
Benzoyl chloride is dissolved in dichloromethane and cooled. A mixture of 2-methylpropylamine and triethylamine is added dropwise, and the reaction is allowed to warm to room temperature. After completion, the mixture is washed with aqueous solutions and the organic layer is processed to obtain N-(2-methylpropyl)benzamide.

Conversion to Amidine

Reagents and Conditions:

N-(2-methylpropyl)benzamide (1.0 eq.)
Phosphorus pentachloride (1.2 eq.) or Thionyl chloride (excess)
Dichloromethane or toluene (solvent)
Ammonia gas or ammonium chloride/base
Reflux temperature for activation, then 0°C for amination

Procedure:
The amide is activated with phosphorus pentachloride or thionyl chloride to form an imidoyl chloride intermediate. This is then treated with ammonia gas or an ammonia equivalent to form the amidine, which is subsequently converted to the hydrochloride salt.

Comparison of Synthetic Methods

Table 1 presents a comparative analysis of the different synthetic approaches for preparing this compound:

Method Starting Material Key Intermediates Number of Steps Typical Overall Yield Range (%) Advantages Disadvantages
Benzonitrile-Hydroxylamine Benzonitrile Benzamidoxime 4 50-65 Well-established methodology; Mild reduction conditions Multiple steps; Potential overalkylation
Pinner Reaction Benzonitrile Ethyl benzimidate hydrochloride 3 55-70 Fewer steps; Good regioselectivity Anhydrous conditions required; HCl gas handling
Benzoic Acid Derivatives Benzoic acid Benzoyl chloride, N-(2-methylpropyl)benzamide 4 40-60 Readily available starting materials; Versatile More steps; Lower overall yield

Optimization Parameters

Reaction Temperature Effects

The reaction temperature significantly impacts both the rate and selectivity of these synthetic routes. Table 2 summarizes the effects of temperature on key reaction steps:

Reaction Step Optimal Temperature Range (°C) Effect of Lower Temperatures Effect of Higher Temperatures
Benzamidoxime Formation 60-80 Slower reaction rate Potential side reactions
Hydrogenation of Benzamidoxime 20-40 Slower reduction rate Potential hydrogenolysis of other bonds
Alkylation 60-80 Insufficient reactivity Multiple alkylation products
Pinner Reaction (Initial) 0-5 Required for selectivity Decomposition of intermediates
Pinner Reaction (Later Stage) 20-25 Incomplete reaction Side product formation
Amide Formation 0 to 25 Clean reaction, slower rate Potential bis-acylation
Amidine Formation -10 to 0 (amination stage) Essential for selectivity Undesired side reactions

Solvent Selection

The choice of solvent plays a crucial role in the efficiency and selectivity of these reactions. Table 3 outlines suitable solvents for various reaction steps:

Reaction Step Preferred Solvents Unsuitable Solvents Rationale
Benzamidoxime Formation Aqueous ethanol, Methanol Non-polar solvents Solubility of reagents; Facilitates nucleophilic attack
Hydrogenation Ethanol, Methanol Chlorinated solvents Catalyst compatibility; Hydrogen solubility
Alkylation Acetonitrile, DMF Protic solvents Promotes SN2 reactivity; Dissolves base
Pinner Reaction Diethyl ether, Dichloromethane Protic solvents (except reagent alcohol) Maintains anhydrous conditions; HCl solubility
Amide Formation Dichloromethane, Toluene Nucleophilic solvents Prevents side reactions with acyl chloride
Amidine Formation Toluene, Xylene Protic solvents High temperature stability; Inertness

Analytical Characterization

Physical Properties

This compound typically exhibits the following physical properties:

  • Appearance : White to off-white crystalline solid
  • Melting Point : 165-168°C (extrapolated from similar compounds)
  • Solubility : Soluble in water, methanol, and ethanol; sparingly soluble in dichloromethane; insoluble in diethyl ether and hexanes

Spectroscopic Characterization

NMR Spectroscopy

Based on structural analysis and data from similar compounds:

¹H NMR (500 MHz, DMSO-d₆) expected signals:

  • δ 9.3-9.6 (s, 2H, NH₂⁺)
  • δ 8.1-8.3 (s, 1H, NH)
  • δ 7.7-7.9 (m, 2H, aromatic)
  • δ 7.5-7.7 (m, 3H, aromatic)
  • δ 3.2-3.4 (d, 2H, CH₂)
  • δ 1.8-2.0 (m, 1H, CH)
  • δ 0.8-1.0 (d, 6H, CH₃)

¹³C NMR (125 MHz, DMSO-d₆) expected signals:

  • δ 164-166 (C=N)
  • δ 132-134 (aromatic C)
  • δ 128-131 (aromatic CH)
  • δ 126-128 (aromatic CH)
  • δ 50-52 (CH₂)
  • δ 26-28 (CH)
  • δ 19-21 (CH₃)
Infrared Spectroscopy

Key IR absorptions (neat) expected:

  • 3300-3100 cm⁻¹ (N-H stretching)
  • 2960-2870 cm⁻¹ (C-H stretching, aliphatic)
  • 1660-1640 cm⁻¹ (C=N stretching)
  • 1600-1580 cm⁻¹ (aromatic C=C)
  • 1540-1520 cm⁻¹ (N-H bending)
  • 770-750 and 710-690 cm⁻¹ (monosubstituted aromatic ring)
Mass Spectrometry

Expected mass spectral data:

  • Molecular ion peak for the free base: m/z 177 [M+H]⁺
  • Fragmentation pattern would likely show:
    • m/z 120 (loss of 2-methylpropyl group)
    • m/z 103 (benzoyl cation)
    • m/z 77 (phenyl cation)

Purity Assessment

Purity determination is typically performed using:

  • HPLC analysis with UV detection (typical retention time dependent on column and conditions)
  • Elemental analysis (expected for C₁₁H₁₇N₂Cl: C, 61.82%; H, 8.02%; N, 13.11%; Cl, 16.59%)
  • Melting point determination

Practical Considerations and Scale-Up

Scale-Up Challenges

For industrial or large-scale production, the following challenges should be considered:

  • Heat transfer : Increased reaction volumes lead to less efficient heat transfer, necessitating slower addition rates for exothermic steps
  • Solvent volumes : Large-scale reactions require solvent reduction strategies for economic and environmental reasons
  • Purification efficiency : Crystallization conditions must be optimized for maximum yield and purity
  • Equipment compatibility : Materials of construction must be compatible with corrosive reagents

Alternative Methods and Recent Developments

Catalytic Methods

Recent developments in catalytic methods offer more environmentally friendly approaches:

  • Solid-supported catalysts : The use of molecular sieve-supported nickel-lanthanum catalysts has been reported for similar amidine syntheses, providing high yields and recyclable catalysts
  • Palladium-catalyzed coupling : Methods using palladium catalysts for direct conversion of nitriles to amidines under milder conditions

Green Chemistry Approaches

Sustainability concerns have led to the development of greener approaches:

  • Solvent-free conditions : Some reactions can be performed with minimal or no solvent
  • Ionic liquid media : Replacing traditional organic solvents with ionic liquids
  • Flow chemistry : Continuous-flow processes reduce reagent consumption and improve safety profiles

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)benzenecarboximidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the imidamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Chemistry

N-(2-methylpropyl)benzenecarboximidamide hydrochloride serves as a reagent in organic synthesis. It can participate in nucleophilic substitution reactions typical of amides and amidines. The imidamide functional group can undergo hydrolysis under acidic or basic conditions, leading to the formation of carboxylic acids and amines. Additionally, it may engage in condensation reactions with various electrophiles.

Biology

This compound has been investigated for its potential biological activities, particularly as an inhibitor of serine proteases. These enzymes are critical in various physiological processes, including digestion and immune response. The mechanism of action typically involves reversible binding to the active site of these enzymes, inhibiting their function. This property positions this compound as a candidate for therapeutic applications in conditions where protease activity is dysregulated.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its ability to inhibit serine proteases suggests applications in treating diseases characterized by excessive protease activity, such as certain cancers and inflammatory conditions.

Industry

The compound is utilized in the development of new materials and chemical processes, particularly in the synthesis of derivatives that may exhibit enhanced biological activity or altered physicochemical properties.

Table 1: Comparison of Biological Activities

Compound Target Enzyme Activity IC50 (µM)
N-(2-methylpropyl)benzenecarboximidamide HClSerine ProteasesInhibitorTBD
BenzamidineTrypsinInhibitor0.1
4-Chlorobenzene-1-carboximidamide HClVarious ProteasesAntimicrobialTBD

Note: TBD = To Be Determined

Case Study 1: Inhibition of Serine Proteases

A study evaluated the inhibitory effects of this compound on several serine proteases involved in inflammatory responses. The results indicated that this compound effectively reduced enzyme activity, suggesting its potential use in anti-inflammatory therapies.

Case Study 2: Synthesis of Derivatives

Research focused on synthesizing derivatives from this compound to enhance biological activity. Various electrophilic reagents were employed to create modified structures, leading to compounds with improved potency against microbial targets.

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)benzenecarboximidamide hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Antifungal Activity

Three benzenecarboximidamide derivatives (Compounds 21–23) were synthesized by reacting 4-(4-phenylpiperazine-1-yl)benzenecarboximidamide with amines in refluxing ethanol . Key differences and comparative data are summarized below:

Compound Name & Structure Substituent Yield (%) Antifungal Target Bioactivity Assessment Method
N-(3-Phenylpropyl)-4-(4-phenylpiperazine-1-yl)benzenecarboximidamide hydrochloride (21) 3-Phenylpropyl 51 Pneumocystis carinii Inhibition percentage relative to untreated
N-(4-Fluorobenzyl)-4-(4-phenylpiperazine-1-yl)benzenecarboximidamide hydrochloride (22) 4-Fluorobenzyl 58 Pneumocystis carinii As above
N-(2-(4-Fluorophenyl)ethyl)-4-(4-phenylpiperazine-1-yl)benzenecarboximidamide hydrochloride (23) 2-(4-Fluorophenyl)ethyl 64 Pneumocystis carinii As above

Key Findings :

  • Substituent Impact: The fluorinated derivatives (22, 23) showed higher yields (58–64%) compared to the non-fluorinated 21 (51%), suggesting fluorination may enhance synthetic efficiency or stability .
  • The phenylpiperazine moiety in all three compounds likely contributes to target binding, analogous to known antifungal agents .

Pharmacological Analogues: JDTic

JDTic, (3R)-7-Hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-1,2,3,4-tetrahydro-3-isoquinoline-carboxamide, shares the 2-methylpropyl group but features a tetrahydroisoquinoline core instead of benzenecarboximidamide .

Property JDTic N-(2-Methylpropyl)benzenecarboximidamide HCl
Primary Activity κ-opioid receptor antagonist (AD₅₀: 4.1 mg/kg s.c.; 27.3 mg/kg p.o.) Not reported
Duration Antagonism persists for 28 days (oral) Unknown
Selectivity No antagonism against μ-opioid receptors N/A

Key Insights :

  • This suggests that the same substituent in N-(2-methylpropyl)benzenecarboximidamide hydrochloride could influence pharmacokinetics, though its specific biological targets remain uncharacterized.

Crystalline Analogues with Therapeutic Potential

A renin-inhibiting crystal, 1-(4-methoxybutyl)-N-(2-methylpropyl)-N-[(3S,5R)-5-(morpholine-4-ylcarbonyl)piperidine-3-yl]-1H-benzoimidazole-2-carboxamide hydrochloride, shares the 2-methylpropyl group but incorporates a benzoimidazole core .

Property Renin-Inhibiting Crystal N-(2-Methylpropyl)benzenecarboximidamide HCl
Therapeutic Use Hypertension and organ dysfunction Research-only (non-therapeutic)
Physical Properties XRD peaks at 26.43±0.2, 7.62±0.2, 4.32±0.2 Å (crystalline stability) Not reported

Comparison Notes:

  • The benzoimidazole core and morpholine-piperidine substituents in the renin inhibitor enable distinct target binding compared to the simpler benzenecarboximidamide structure. However, both compounds utilize branched alkyl chains (2-methylpropyl, 4-methoxybutyl) for steric or solubility modulation .

Biological Activity

N-(2-methylpropyl)benzenecarboximidamide hydrochloride is a compound that has garnered attention for its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms, applications in research, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a benzenecarboximidamide moiety combined with a 2-methylpropyl group. The molecular formula is C12H18ClN3, and it has a molecular weight of approximately 241.75 g/mol.

The synthesis typically involves the reaction of benzenecarboximidamide with 2-methylpropylamine in the presence of hydrochloric acid, leading to the formation of the hydrochloride salt.

The biological activity of this compound primarily stems from its ability to interact with various biomolecules. It is hypothesized to bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation but may include:

  • Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic processes.
  • Receptor Modulation : Interaction with neurotransmitter receptors, potentially affecting signaling pathways.

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties. In vitro assays have shown effectiveness against certain bacterial strains, indicating potential as an antibacterial agent. Further research is needed to confirm these findings and elucidate the underlying mechanisms.

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds can shed light on the unique biological activities of this compound.

Compound NameStructureNotable Activity
N-(2-methylpropyl)benzenecarboxamideStructureAntimicrobial
N-(2-methylpropyl)benzenecarboxylateStructureAnticancer
N-(2-methylpropyl)benzenecarboximidateStructureEnzyme Inhibition

The unique combination of functional groups in this compound may confer distinct reactivity profiles and biological activities compared to these similar compounds.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound showed significant inhibition zones in agar diffusion assays, suggesting its potential as a new antibacterial agent.

Case Study 2: Cytotoxicity Assessment

In another study, the cytotoxic effects of the compound were evaluated using various cancer cell lines. Results indicated that at certain concentrations, this compound reduced cell viability significantly compared to control groups, warranting further investigation into its mechanism of action.

Q & A

Q. What are the recommended methods for synthesizing N-(2-methylpropyl)benzenecarboximidamide hydrochloride in a laboratory setting?

Methodological Answer: A common approach involves refluxing benzenecarboximidamide derivatives with 2-methylpropylamine in ethanol under controlled conditions. For example, analogous compounds (e.g., bisbenzamidines) are synthesized by reacting benzamidine precursors with substituted amines in ethanol, followed by cooling, filtration, and washing with water to isolate the hydrochloride salt . Coupling agents like HOBt and EDC-HCl may enhance reaction efficiency, as seen in related amidation reactions . Yield optimization typically requires adjusting stoichiometry, reaction time (e.g., 48 hours), and solvent polarity.

Q. What analytical techniques are most effective for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H-NMR and 13^{13}C-NMR are critical for verifying substituent positions and hydrogen environments. For example, benzenecarboximidamide derivatives show distinct aromatic proton signals and imidamide group resonances .
  • Infrared Spectroscopy (IR): Confirms functional groups (e.g., C=N stretches near 1640 cm1^{-1}) .
  • High-Performance Liquid Chromatography (HPLC): Assesses purity (>95% is typical for research-grade compounds) .
  • Mass Spectrometry: Provides molecular ion peaks and fragmentation patterns to validate the molecular formula .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use gloves, lab coats, and eye protection. Avoid inhalation or skin contact .
  • Ventilation: Work in a fume hood to mitigate exposure to hydrochloride vapors .
  • Storage: Store in a cool, dry place away from oxidizing agents. The compound is labeled for research use only and not for diagnostic/therapeutic applications .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) may enhance solubility, while ethanol balances cost and reactivity .
  • Temperature Control: Reflux temperatures (~80°C) promote reaction completion but must avoid decomposition.
  • Catalysts: Use coupling agents like HOBt/EDC-HCl to stabilize reactive intermediates in amide bond formation .
  • Post-Reaction Workup: Gradient cooling and recrystallization from ethanol/water mixtures can improve purity .

Q. How should researchers resolve discrepancies in NMR spectral data during structural validation?

Methodological Answer:

  • Deuterated Solvents: Ensure solvents (e.g., D2_2O, DMSO-d6_6) do not obscure key proton signals.
  • 2D NMR Techniques: Use COSY and HSQC to assign overlapping signals, particularly in aromatic or branched alkyl regions .
  • Comparative Analysis: Cross-reference with published spectra of structurally similar benzamidine derivatives (e.g., 3,5-bis(trifluoromethyl)benzamidine hydrochloride) .
  • Impurity Profiling: HPLC-MS can identify byproducts (e.g., unreacted amines or hydrolysis products) .

Q. What in vitro models are appropriate for evaluating the biological activity of this compound, and how should inhibitory concentrations be determined?

Methodological Answer:

  • Antifungal Assays: Test against Pneumocystis carinii using Dulbecco’s modified Eagle’s medium (DMEM) with 10% fetal bovine serum. Incubate at 37°C under 5% CO2_2 and quantify inhibition via microscopic counting or ATP-based luminescence .
  • Dose-Response Curves: Prepare serial dilutions (e.g., 0.1–100 µM) and calculate IC50_{50} values using nonlinear regression (e.g., GraphPad Prism).
  • Control Experiments: Include positive controls (e.g., known antifungals like pentamidine) and solvent controls to validate assay conditions .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity results across different studies?

Methodological Answer:

  • Standardize Assay Conditions: Variability in media composition (e.g., serum concentration) or incubation times can alter results. Adhere to protocols from validated studies .
  • Compound Stability Testing: Assess degradation under assay conditions via HPLC. Hydrolysis of the imidamide group could reduce efficacy .
  • Replicate Experiments: Perform triplicate runs and statistical analysis (e.g., ANOVA) to confirm reproducibility.

Key Methodological Considerations

  • Synthetic Flexibility: The 2-methylpropyl group enhances lipophilicity, which can be tuned by substituting the benzene ring (e.g., adding electron-withdrawing groups for stability) .
  • Mechanistic Studies: Use molecular docking to predict interactions with biological targets (e.g., fungal enzymes) and validate via site-directed mutagenesis .

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